4-Ethynylmorpholine

Description

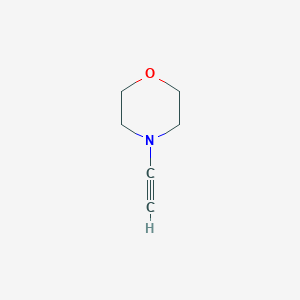

4-Ethynylmorpholine (CAS: 55082-00-3) is a morpholine derivative characterized by an ethynyl (–C≡CH) group attached to the nitrogen atom of the morpholine ring. Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol. The compound’s structure (SMILES: C#CN1CCOCC1) features a six-membered ring containing one oxygen and one nitrogen atom, with the ethynyl group introducing sp-hybridized carbon atoms that enhance reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

4-ethynylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-7-3-5-8-6-4-7/h1H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUHWQJIDCNHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethynylmorpholine typically involves the reaction of morpholine with acetylene under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between morpholine and acetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain pure this compound .

Chemical Reactions Analysis

4-Ethynylmorpholine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles like halides or amines.

Addition: The compound can participate in addition reactions with halogens or hydrogen halides to form haloalkanes.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted morpholine derivatives and haloalkanes .

Scientific Research Applications

4-Ethynylmorpholine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 4-Ethynylmorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key morpholine derivatives and their substituents, emphasizing differences in functional groups and heteroatoms:

Key Observations :

- Heteroatom Effects : Replacing oxygen with sulfur in thiomorpholine (e.g., 4-(4-Nitrophenyl)thiomorpholine) increases lipophilicity and alters solid-state packing due to weaker hydrogen bonding (C–H···O vs. S–H···O interactions) .

- Electronic Effects : Nitro groups (e.g., in 4-(4-Nitrobenzyl)morpholine) introduce strong electron-withdrawing properties, influencing reactivity in reduction reactions to form amines for further coupling .

Physical and Chemical Properties

Notable Trends:

- Lipophilicity : Thiomorpholine derivatives exhibit higher logP values compared to morpholine analogues due to sulfur’s hydrophobic nature .

- Metabolic Stability : The ethynyl group in this compound may offer metabolic resistance compared to sulfonyl or nitro groups, which are prone to enzymatic reduction or oxidation .

Biological Activity

4-Ethynylmorpholine is a morpholine derivative characterized by the presence of an ethynyl group at the 4-position of the morpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 139.15 g/mol

- IUPAC Name : this compound

This compound is a colorless liquid with a distinctive odor, exhibiting moderate solubility in organic solvents but limited solubility in water.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, which include:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial effects against various bacterial and fungal strains. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity using assays such as DPPH and ABTS. Results indicate that it possesses moderate antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing their structure and function.

- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with inflammation and cell survival.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant activity was assessed using the DPPH assay, as shown in Table 2.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 45 ± 2.5 |

| Ascorbic Acid (Control) | 85 ± 3.0 |

Toxicity Profile

Toxicological assessments indicate that while this compound exhibits promising biological activities, it also presents moderate toxicity levels. Acute toxicity studies have shown an LD50 value of approximately 500 mg/kg in rodent models, necessitating further investigation into its safety profile for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.